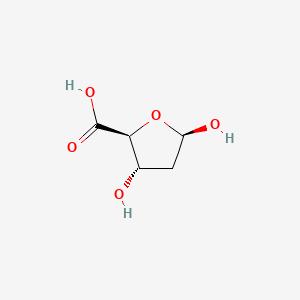
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid can be synthesized through the polymerization of 4-vinylpyridine followed by the reaction with p-toluenesulfonic acid . The polymerization process typically involves the use of a cross-linking agent such as divinylbenzene to achieve the desired polymer structure . The reaction conditions for the synthesis include maintaining a controlled temperature and pH to ensure the formation of the desired polymer . Industrial production methods may involve large-scale polymerization reactors and continuous processing techniques to produce the compound in bulk quantities .
化学反应分析
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include various substituted derivatives of the original polymer .
科学研究应用
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions . The compound can form complexes with other molecules, thereby altering their chemical and physical properties . These interactions can affect molecular pathways and processes, leading to the desired effects in various applications .
相似化合物的比较
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid can be compared with other similar compounds such as:
Poly(4-vinylpyridinium butane sulfonic acid): This compound is also a polymeric ionic liquid with similar applications but differs in its sulfonic acid component.
Poly(4-vinylpyridine): This compound lacks the p-toluenesulfonate group and has different chemical properties and applications.
Poly(4-tert-butylstyrene): This compound has a different monomeric unit and is used in different industrial applications.
The uniqueness of this compound lies in its specific combination of the 4-vinylpyridinium and p-toluenesulfonate groups, which impart distinct chemical and physical properties to the polymer .
属性
IUPAC Name |
4-(1,5-dipyridin-4-ylhexan-3-yl)pyridine;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3.3C7H8O3S/c1-17(19-6-12-23-13-7-19)16-21(20-8-14-24-15-9-20)3-2-18-4-10-22-11-5-18;3*1-6-2-4-7(5-3-6)11(8,9)10/h4-15,17,21H,2-3,16H2,1H3;3*2-5H,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMFHWGJGDMHKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(CCC1=CC=NC=C1)C2=CC=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H47N3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746207 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
834.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132759-93-4 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--4,4',4''-(hexane-1,3,5-triyl)tripyridine (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(4-vinylpyridinium p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B588751.png)


![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)

